

# Comparative Biological Activity of Nitroaniline Derivatives: A Guide for Researchers

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## Compound of Interest

Compound Name: **2-Methyl-6-nitroaniline**

Cat. No.: **B018888**

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For professionals in drug discovery and development, this guide offers a comparative analysis of the biological activities of **2-Methyl-6-nitroaniline** derivatives and their structural analogs. Due to a lack of extensive publicly available data on **2-Methyl-6-nitroaniline** derivatives, this guide focuses on closely related compounds, providing a valuable starting point for research and development.

Nitroaromatic compounds, including derivatives of **2-Methyl-6-nitroaniline**, are a class of molecules that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The presence of the nitro group, a strong electron-withdrawing moiety, can significantly influence a molecule's interaction with biological targets, leading to potential therapeutic applications. This guide summarizes the reported anticancer and antimicrobial activities of key derivatives, presents detailed experimental protocols for their evaluation, and visualizes relevant synthetic and biological pathways.

## Comparative Anticancer Activity

While specific cytotoxic data for a series of **2-Methyl-6-nitroaniline** derivatives are not readily available in the public domain, studies on structurally similar N-substituted 2-nitroaniline and functionalized quinoline derivatives provide insights into the potential of this scaffold as a source of anticancer agents. The following table summarizes the half-maximal inhibitory concentration (IC<sub>50</sub>) values for selected analogs against various cancer cell lines.

Compound ID	Derivative Class	N-Substituent / Structure	Cancer Cell Line	IC50 (µM)	Reference
1a	N-Substituted 2-Nitroaniline	4-Methylphenyl	HCT116	5.9	
1b	N-Substituted 2-Nitroaniline	4-(Dimethylamino)phenyl	HCT116	8.7	
2a	N-Substituted 2-Nitroaniline	2,4-Dinitrophenyl	UV4 (hypoxic)	Selectivity: 60-70 fold	
3a	N-Substituted 2-Nitroaniline	Pyrimidine derivative	Mer Kinase	0.0185	
3b	N-Substituted 2-Nitroaniline	Pyrimidine derivative	c-Met Kinase	0.0336	
C	7-methyl-8-nitro-quinoline	-	Caco-2	1.87	
D	7-( $\beta$ -trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline	-	Caco-2	0.929	
E	8-nitro-7-quinolinecarb aldehyde	-	Caco-2	0.535	

## Comparative Antimicrobial Activity

Derivatives of 2-Methyl-5-nitroaniline, a close structural isomer of **2-Methyl-6-nitroaniline**, have been synthesized and evaluated for their antimicrobial properties. The following table presents illustrative Minimum Inhibitory Concentration (MIC) values for a synthesized Schiff

base and its metal complexes, demonstrating the potential for these compounds to inhibit the growth of various microorganisms.

Compound	Test Organism	Minimum Inhibitory Concentration (MIC) in $\mu\text{g/mL}$
Schiff Base (L)	Staphylococcus aureus	100
Bacillus subtilis		125
Escherichia coli		150
Pseudomonas aeruginosa		200
Candida albicans		>250
Copper (II) Complex	Staphylococcus aureus	25
Bacillus subtilis		50
Escherichia coli		50
Pseudomonas aeruginosa		75
Candida albicans		100
Cobalt (II) Complex	Staphylococcus aureus	50
Bacillus subtilis		75
Escherichia coli		75
Pseudomonas aeruginosa		100
Candida albicans		125
**Nickel (II) Complex		

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